molecular formula C15H10ClFN2O B11780965 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11780965
M. Wt: 288.70 g/mol
InChI Key: OSPFPQFIEJMVMB-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with chloro, fluorophenyl, and carbonitrile groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyridine and pyran rings can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile apart is its unique combination of a pyridine ring fused with a pyran ring and its specific substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10ClFN2O/c16-15-11(7-18)14(9-1-3-10(17)4-2-9)12-8-20-6-5-13(12)19-15/h1-4H,5-6,8H2

InChI Key

OSPFPQFIEJMVMB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C(=C2C3=CC=C(C=C3)F)C#N)Cl

Origin of Product

United States

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